(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine
CAS No.: 180587-75-1
Cat. No.: VC20781302
Molecular Formula: C13H22N5O4P
Molecular Weight: 343.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 180587-75-1 |
|---|---|
| Molecular Formula | C13H22N5O4P |
| Molecular Weight | 343.32 g/mol |
| IUPAC Name | 9-[(2S)-2-(diethoxyphosphorylmethoxy)propyl]purin-6-amine |
| Standard InChI | InChI=1S/C13H22N5O4P/c1-4-21-23(19,22-5-2)9-20-10(3)6-18-8-17-11-12(14)15-7-16-13(11)18/h7-8,10H,4-6,9H2,1-3H3,(H2,14,15,16)/t10-/m0/s1 |
| Standard InChI Key | GCOFRXOOFANVPB-JTQLQIEISA-N |
| Isomeric SMILES | CCOP(=O)(CO[C@@H](C)CN1C=NC2=C(N=CN=C21)N)OCC |
| SMILES | CCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCC |
| Canonical SMILES | CCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCC |
Introduction
Chemical Structure and Properties
Molecular Identification
(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine is a well-defined chemical entity with specific identifiers that facilitate its recognition in scientific literature and databases. The compound has several synonyms and identifiers that are used across different research platforms and commercial suppliers.
| Parameter | Value |
|---|---|
| CAS Number | 180587-75-1 |
| Molecular Formula | C13H22N5O4P |
| Molecular Weight | 343.32 g/mol |
| SMILES Notation | CC@@HCN1C2=NC=NC(N)=C2N=C1 |
| Alternative Names | 9-[(2R)-2-(diethoxyphosphorylmethoxy)propyl]purin-6-amine, (R)-Diethyl (((1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate |
This compound belongs to the family of acyclic nucleoside phosphonates (ANPs), which have demonstrated significant impact in human medicine and have encouraged the synthesis of new ANP analogues with potentially differentiated antiviral activity profiles.
Physical and Chemical Properties
The physical and chemical properties of (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine determine its behavior in biological systems and its applications in pharmaceutical research and production.
| Property | Value |
|---|---|
| Physical State | Solid |
| Melting Point | 107-109°C |
| Solubility | Information limited in available sources |
| Optical Activity | Optically active (R-configuration) |
| Stability | Stable under normal laboratory conditions |
The compound features a chiral center at the 2-position of the propyl moiety, with the R-configuration being the biologically relevant isomer. This stereochemical configuration is critical for its biological activity and interactions with target enzymes .
Synthesis and Production
Synthetic Routes
The synthesis of (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine typically involves a reaction pathway starting from (R)-9-(2-hydroxypropyl)adenine (HPA). One documented method involves the reaction of HPA with specific reagents to introduce the phosphonomethoxy group at the 2-position of the propyl side chain.
A patent-documented synthesis route involves:
-
Reacting (R)-9-(2-hydroxypropyl)adenine (HPA) with solid lithium tri-t-butoxide aluminum hydride
-
Further reaction with p-toluenesulfonyloxymethylphosphonate
-
This reaction sequence yields the target compound (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine
This synthetic pathway is particularly important as it establishes a route to producing high-purity precursors for antivirals such as tenofovir disoproxil.
Applications in Antiviral Research
Activity Against Hepatitis B Virus
One of the most significant applications of (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine is in antiviral research, particularly against hepatitis B virus (HBV). When the compound is functionalized at the 2-position of the (R,S)-3-hydroxy-2-(phosphonomethoxy)propyl side-chain with a polar cyano group, it generates a thymine analogue that shows selective inhibition of HBV replication.
| Parameter | Value |
|---|---|
| Selectivity Index (SI) | > 302 |
| EC50 | 0.33 μM |
| Antiretroviral Activity | Not significant |
This selective inhibition profile makes derivatives of this compound particularly valuable in the development of treatments specifically targeting HBV infections without significant cross-reactivity with other viruses.
Relationship to Prodrug Development
The compound serves as a crucial intermediate in the synthesis of prodrugs with enhanced bioavailability. The phosphonate group in the molecule presents challenges for cellular uptake due to its charged nature at physiological pH. To overcome this limitation, the compound can be modified to create prodrugs that mask the phosphonate group, enhancing cell permeability and ultimately bioavailability.
This strategy has been successfully employed in the development of tenofovir disoproxil, where the phosphonate groups are masked as isopropyl esters to enhance oral bioavailability and cellular uptake .
Role in Tenofovir Disoproxil Synthesis
Precursor Function
(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine plays a critical role as a precursor in the synthesis of tenofovir disoproxil, an important antiviral medication. The pathway from this compound to tenofovir disoproxil involves several chemical transformations, primarily focusing on modifying the phosphonate group to enhance bioavailability.
The patent information indicates that from this precursor, high-purity tenofovir disoproxil can be synthesized with controlled levels of impurities. Specifically, the content of tenofovir monoisoproxyl (a potential impurity) can be limited to 0.24% or less, or even 0.04% or less in high-purity preparations .
Purification Strategies
The patent literature describes methods for obtaining high-purity tenofovir disoproxil from crude preparations using tenofovir disoproxil muconate salt (TDM) as an intermediate. This approach involves:
-
Reacting crude tenofovir disoproxil with muconic acid to form tenofovir disoproxil muconate salt
-
Neutralizing this salt to obtain purified tenofovir disoproxil
-
This method can yield tenofovir disoproxil with purity exceeding 99.7%
These purification strategies are essential for ensuring the quality and safety of the final pharmaceutical products derived from (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine.
Structure-Activity Relationships
Structural Features Influencing Antiviral Activity
The structure of (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine contains several key features that contribute to its biological activity:
-
The adenine base provides the nucleoside-like recognition element
-
The phosphonomethoxy group mimics the phosphate group in natural nucleotides
-
The R-configuration at the propyl group is critical for proper binding to target enzymes
-
The diethyl esters on the phosphonate group enhance lipophilicity and serve as modifiable sites for prodrug development
These structural features make the compound an excellent scaffold for developing antivirals with specific activity profiles. Modifications at various positions can tune the selectivity toward different viral polymerases or other viral targets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume